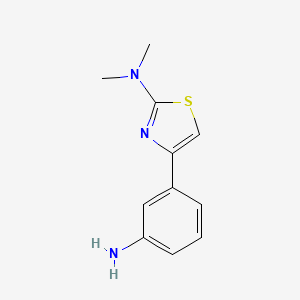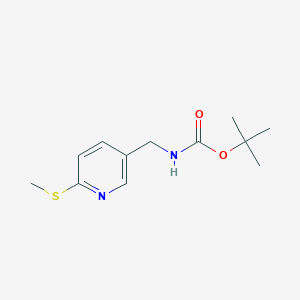![molecular formula C16H11ClN2O3 B11806569 6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)
6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorphenyl)-3-cyclopropylisoxazolo[5,4-b]pyridin-4-carbonsäure ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter eine Chlorphenylgruppe, eine Cyclopropylgruppe und ein Isoxazolo[5,4-b]pyridin-Ringsystem. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen von großem Interesse in den Bereichen der medizinischen Chemie und pharmazeutischen Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(4-Chlorphenyl)-3-cyclopropylisoxazolo[5,4-b]pyridin-4-carbonsäure umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren VorstufenDie Reaktionsbedingungen umfassen häufig die Verwendung von starken Basen wie Natriumhydrid und Lösungsmitteln wie Dimethylformamid (DMF), um die Cyclisierungs- und Substitutionsreaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um Ausbeute und Skalierbarkeit zu verbessern. Dazu kann die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen gehören, um eine gleichbleibende Produktqualität zu gewährleisten und die Produktionskosten zu senken. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(4-Chlorphenyl)-3-cyclopropylisoxazolo[5,4-b]pyridin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile (z. B. Amine, Thiole). Reaktionsbedingungen umfassen häufig die Verwendung von inerten Atmosphären (z. B. Stickstoff oder Argon) und kontrollierten Temperaturen, um die gewünschten Reaktionsergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorphenyl)-3-cyclopropylisoxazolo[5,4-b]pyridin-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten wie antimikrobielle, antivirale und Antikrebsaktivitäten untersucht.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter als Leitstruktur für die Medikamentenentwicklung.
Industrie: Sie wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten industriellen Prozessen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 6-(4-Chlorphenyl)-3-cyclopropylisoxazolo[5,4-b]pyridin-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen innerhalb biologischer Systeme. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt .
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 6-(4-Chlorphenyl)-3-cyclopropylisoxazolo[5,4-b]pyridin-4-carbonsäure ähneln, gehören:
- 2-(4-Bromphenyl)-6-(4-chlorphenyl)pyridin-4-carbonsäure
- 4-Pyridincarbonsäure, 2,6-dichlor-
- Pyridin-4-carbonsäurederivate
Einzigartigkeit
Was 6-(4-Chlorphenyl)-3-cyclopropylisoxazolo[5,4-b]pyridin-4-carbonsäure von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination von funktionellen Gruppen und Ringsystemen, die ihr besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
Molekularformel |
C16H11ClN2O3 |
|---|---|
Molekulargewicht |
314.72 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-5-3-8(4-6-10)12-7-11(16(20)21)13-14(9-1-2-9)19-22-15(13)18-12/h3-7,9H,1-2H2,(H,20,21) |
InChI-Schlüssel |
VPWCURVURMCATF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11806495.png)
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)



![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)







